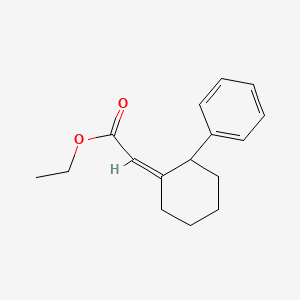

Ethyl 2-(2-phenylcyclohexylidene)acetate

Beschreibung

Ethyl 2-(2-phenylcyclohexylidene)acetate is a cyclic enol ester featuring a cyclohexylidene scaffold substituted with a phenyl group and an ethyl acetate moiety. This compound is synthesized via a Wittig-like reaction, as demonstrated in analogous syntheses (e.g., ethyl (E)-2-(2-oxocyclohexylidene)acetate, compound 35 in ).

Eigenschaften

Molekularformel |

C16H20O2 |

|---|---|

Molekulargewicht |

244.33 g/mol |

IUPAC-Name |

ethyl (2Z)-2-(2-phenylcyclohexylidene)acetate |

InChI |

InChI=1S/C16H20O2/c1-2-18-16(17)12-14-10-6-7-11-15(14)13-8-4-3-5-9-13/h3-5,8-9,12,15H,2,6-7,10-11H2,1H3/b14-12- |

InChI-Schlüssel |

CLRGACHONSUKRM-OWBHPGMISA-N |

Isomerische SMILES |

CCOC(=O)/C=C\1/CCCCC1C2=CC=CC=C2 |

Kanonische SMILES |

CCOC(=O)C=C1CCCCC1C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-phenylcyclohexylidene)acetate typically involves the reaction of 2-phenylcyclohexanone with ethyl acetate in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester. The process involves the following steps:

- Dissolution of 2-phenylcyclohexanone in anhydrous tetrahydrofuran (THF).

- Addition of a base such as lithium bis(trimethylsilyl)amide (LiHMDS) to the solution.

- Introduction of ethyl acetate to the reaction mixture.

- Refluxing the mixture to promote esterification.

- Purification of the product through techniques such as flash chromatography and recrystallization .

Industrial Production Methods

Industrial production of ethyl 2-(2-phenylcyclohexylidene)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-phenylcyclohexylidene)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of phenylcyclohexanone or phenylcyclohexanoic acid.

Reduction: Formation of ethyl 2-(2-phenylcyclohexyl)ethanol.

Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2-phenylcyclohexylidene)acetate has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors

Wirkmechanismus

The mechanism of action of ethyl 2-(2-phenylcyclohexylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, it may interact with cellular receptors to exert antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Core Scaffold Variations

(a) Ethyl (E)-2-(2-oxocyclohexylidene)acetate ()

- Structure : Cyclohexylidene ring with a ketone (oxo) group at position 2, instead of a phenyl group.

- Synthesis : Prepared via reaction of cyclohexane-1,2-dione with ethyl (triphenylphosphoranylidene)acetate (61% yield).

(b) Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate ()

- Structure : Benzofuran core with bromo and ethyl-sulfinyl substituents.

- Crystal Structure : Stabilized by π-π interactions (3.814 Å) and C–H⋯O hydrogen bonds.

- Comparison: The benzofuran system introduces rigidity and planar aromaticity, contrasting with the non-planar cyclohexylidene scaffold. Sulfinyl and bromo groups may enhance intermolecular interactions in the solid state.

(c) Imidazole-Based Esters ()

- Examples : Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate and derivatives.

- Functional Impact : The imidazole ring provides hydrogen-bonding sites and basicity, enabling applications in coordination chemistry or enzyme inhibition.

Substituent Effects on Reactivity and Stability

(a) Hydrazinylidene Derivatives ()

- Example : (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate.

- Key Feature: The hydrazinylidene group introduces conjugation and redox activity, differing from the cyclohexylidene system’s non-polar character.

- Reactivity : Chloro and hydrazinylidene substituents enable participation in cyclization or coupling reactions.

(b) Cyanoacetate Derivatives ()

- Example: Ethyl cis-hexahydrohydrindylidene-2-cyanoacetate.

- Reactivity: The cyano group facilitates nucleophilic additions, whereas the phenyl group in the target compound may stabilize the enol ester via resonance.

Physicochemical and Crystallographic Properties

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.